molecular formula C13H17NO3 B11181921 3-(Cyclopropylmethoxy)-1-(furan-3-carbonyl)pyrrolidine

3-(Cyclopropylmethoxy)-1-(furan-3-carbonyl)pyrrolidine

Cat. No.: B11181921
M. Wt: 235.28 g/mol
InChI Key: OSMMCDZJNIRVCA-UHFFFAOYSA-N
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Description

3-(Cyclopropylmethoxy)-1-(furan-3-carbonyl)pyrrolidine is a complex organic compound that features a cyclopropylmethoxy group, a furan-3-carbonyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropylmethoxy)-1-(furan-3-carbonyl)pyrrolidine typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of furan-3-carbonyl chloride with a suitable pyrrolidine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylmethoxy)-1-(furan-3-carbonyl)pyrrolidine can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-3-carboxylic acid, while reduction of the carbonyl group may produce alcohol derivatives.

Scientific Research Applications

3-(Cyclopropylmethoxy)-1-(furan-3-carbonyl)pyrrolidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Cyclopropylmethoxy)-1-(furan-3-carbonyl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Cyclopropylmethoxy)-1-(furan-3-carbonyl)pyrrolidine is unique due to the presence of the cyclopropylmethoxy group and the specific positioning of the furan-3-carbonyl group. These structural features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-(furan-3-yl)methanone

InChI

InChI=1S/C13H17NO3/c15-13(11-4-6-16-9-11)14-5-3-12(7-14)17-8-10-1-2-10/h4,6,9-10,12H,1-3,5,7-8H2

InChI Key

OSMMCDZJNIRVCA-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2CCN(C2)C(=O)C3=COC=C3

Origin of Product

United States

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